molecular formula C8H4F3NO5 B060611 2-Nitro-5-(trifluoromethoxy)benzoic acid CAS No. 189359-65-7

2-Nitro-5-(trifluoromethoxy)benzoic acid

Cat. No. B060611
M. Wt: 251.12 g/mol
InChI Key: GQEIKAXUKWLVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07129233B2

Procedure details

To a solution of 2-nitro-5-trifluoromethoxybenzoic acid (56.8 g, 0.23 mol; see step (i) above) in EtOH (1000 mL) was added 10% Pd/C (5.7 g). The resulting solution was flushed with H2 for 5 h, filtered through Celite® and concentrated in vacuo to give the crude sub-title compound (49.7 g, 98%) as a solid that was used in the next step without further purification.
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O>CCO.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][C:10]([O:13][C:14]([F:15])([F:16])[F:17])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
56.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)OC(F)(F)F
Name
Quantity
1000 mL
Type
solvent
Smiles
CCO
Name
Quantity
5.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was flushed with H2 for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.